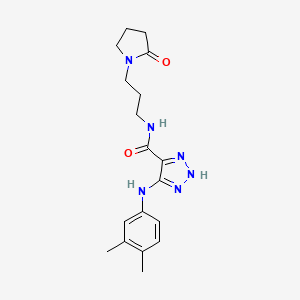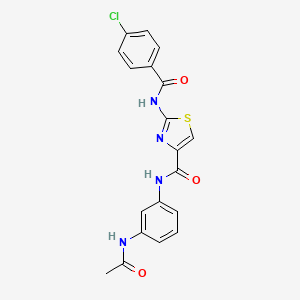
(3-Methylphenyl)methylhydrazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of hydrazine derivatives often involves reactions with phenylhydrazine under various conditions to produce a range of compounds. For example, reactions of 6-arylidene-2,2-dimethylcyclohexanones with phenylhydrazine in the presence of pyridine have been used to synthesize previously unknown compounds, showcasing the versatility of hydrazine derivatives in organic synthesis (Gar et al., 2014).
Molecular Structure Analysis
The molecular and crystal structures of compounds synthesized from reactions involving phenylhydrazines have been determined using X-ray diffraction, highlighting the structural diversity achievable with hydrazine derivatives. These studies provide insights into the molecular geometry and electron distribution within such compounds, which is critical for understanding their chemical behavior (Gar et al., 2014).
Chemical Reactions and Properties
Hydrazine derivatives participate in a variety of chemical reactions, leading to the formation of complex structures. For instance, the reaction of phenylhydrazine with dehydroacetic acid has been established through X-ray crystallography and NMR spectroscopy, revealing the formation of specific pyrazolinone moieties and highlighting the reactivity of hydrazine derivatives in condensation reactions (Kumar et al., 1995).
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A study by Fortin and Chen (2010) developed a gas chromatography-mass spectrometry (GC-MS) method for detecting trace levels of methylhydrazine, a known mutagen and carcinogen, in an experimental drug substance. This method highlights the importance of precise analytical techniques in ensuring the safety and efficacy of pharmaceuticals Fortin & Chen, 2010.
Chemical Synthesis and Reactivity
Potkin et al. (2002) investigated the chemical reactivity of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines, revealing the complex interactions and potential for creating novel compounds. This study demonstrates the foundational chemical reactions that could be applied to the synthesis of compounds related to "(3-Methylphenyl)methylhydrazine;dihydrochloride" Potkin et al., 2002.
Mass Spectrometry Analysis
Jiang et al. (2011) utilized ESI-MS^2 to differentiate isomers of S-methyl methoxylphenylmethylenehydrazine dithiocarboxylate, showcasing the application of mass spectrometry in identifying and characterizing methylhydrazine derivatives. This approach could be relevant for studying the structural nuances of "this compound" derivatives Jiang et al., 2011.
Novel Compound Synthesis
Kosolapova et al. (2013) explored reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with hydrazine monohydrate, leading to the formation of novel pyrrol-2-one and pyridazin-3(2H)-one derivatives. Such research indicates the synthetic versatility of methylphenyl derivatives and their potential in creating new chemical entities Kosolapova et al., 2013.
Pharmaceutical Applications
Budzisz et al. (2004) synthesized highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II), demonstrating the potential of methylhydrazine derivatives in medicinal chemistry, particularly in the design of metal-based drugs Budzisz et al., 2004.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Related compounds such as 3-methylphenylalanine have been shown to interact with enzymes like cathepsin b . Cathepsin B is a protease involved in protein degradation and has been implicated in several diseases, including cancer .
Mode of Action
For instance, some hydrazine-coupled pyrazoles have demonstrated potent antileishmanial and antimalarial activities .
Biochemical Pathways
Given the potential interaction with cathepsin b, it could influence protein degradation pathways .
Result of Action
Related compounds have shown significant activity against certain pathogens, suggesting potential antimicrobial or antiparasitic effects .
Eigenschaften
IUPAC Name |
(3-methylphenyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-3-2-4-8(5-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZKQEIURZRYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)
![(E)-N'-{5-[(1E)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2492138.png)
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2492140.png)


![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)


